molecular formula C8H9FO2S B12836516 Ethyl 2-Fluoro(2-thienyl)acetate

Ethyl 2-Fluoro(2-thienyl)acetate

Cat. No.: B12836516
M. Wt: 188.22 g/mol
InChI Key: BPMOPOUKDAVRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-Fluoro(2-thienyl)acetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-Fluoro(2-thienyl)acetate typically involves the introduction of a fluorine atom into a thiophene ring followed by esterification. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the thiophene ring using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The resulting 2-fluorothiophene is then subjected to esterification with ethyl bromoacetate in the presence of a base like potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Fluoro(2-thienyl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-Fluoro(2-thienyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-Fluoro(2-thienyl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability by influencing the electronic properties and conformation of the molecule .

Comparison with Similar Compounds

Ethyl 2-Fluoro(2-thienyl)acetate can be compared with other thiophene derivatives such as:

    Ethyl 2-Thienylacetate: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.

    2-Fluorothiophene: Lacks the ester group, making it less versatile in synthetic applications.

The uniqueness of this compound lies in the combination of the fluorine atom and the ethyl ester group, which imparts distinct chemical and physical properties that can be exploited in various applications .

Properties

Molecular Formula

C8H9FO2S

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl 2-fluoro-2-thiophen-2-ylacetate

InChI

InChI=1S/C8H9FO2S/c1-2-11-8(10)7(9)6-4-3-5-12-6/h3-5,7H,2H2,1H3

InChI Key

BPMOPOUKDAVRGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CS1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.